Cas no 1209669-97-5 (N-(thiophen-3-yl)methylcyclobutanecarboxamide)

N-(thiophen-3-yl)methylcyclobutanecarboxamide is a specialized organic compound featuring a cyclobutane carboxamide core linked to a thiophene moiety via a methylene bridge. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The cyclobutane ring enhances conformational rigidity, while the thiophene group contributes to electronic diversity, facilitating potential applications in drug discovery and material science. Its well-defined synthetic route allows for high purity and scalability, ensuring reproducibility in research settings. The compound’s balanced lipophilicity and steric profile make it suitable for further derivatization, offering versatility in the development of bioactive molecules.
N-(thiophen-3-yl)methylcyclobutanecarboxamide structure
1209669-97-5 structure
Product Name:N-(thiophen-3-yl)methylcyclobutanecarboxamide
CAS No:1209669-97-5
MF:C10H13NOS
MW:195.281321287155
CID:5798943
PubChem ID:45559648
Update Time:2025-06-08

N-(thiophen-3-yl)methylcyclobutanecarboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(thiophen-3-yl)methylcyclobutanecarboxamide
    • N-[(thiophen-3-yl)methyl]cyclobutanecarboxamide
    • N-(thiophen-3-ylmethyl)cyclobutanecarboxamide
    • F5831-7470
    • 1209669-97-5
    • AKOS024762405
    • Inchi: 1S/C10H13NOS/c12-10(9-2-1-3-9)11-6-8-4-5-13-7-8/h4-5,7,9H,1-3,6H2,(H,11,12)
    • InChI Key: OGZBZCGMSUYZLC-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)CNC(C1CCC1)=O

Computed Properties

  • Exact Mass: 195.07178521g/mol
  • Monoisotopic Mass: 195.07178521g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 57.3Ų

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Additional information on N-(thiophen-3-yl)methylcyclobutanecarboxamide

N-(thiophen-3-yl)methylcyclobutanecarboxamide (CAS No. 1209669-97-5): A Comprehensive Overview

N-(thiophen-3-yl)methylcyclobutanecarboxamide (CAS No. 1209669-97-5) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its distinctive thiophene and cyclobutane moieties, exhibits a range of biological activities that make it a promising candidate for various therapeutic applications. In this article, we will delve into the structural properties, synthesis methods, biological activities, and potential applications of N-(thiophen-3-yl)methylcyclobutanecarboxamide.

Structural Properties

N-(thiophen-3-yl)methylcyclobutanecarboxamide is a small molecule with a molecular formula of C11H13NO2S and a molecular weight of 215.28 g/mol. The compound features a cyclobutane ring fused to an amide group, which is substituted with a thiophene ring. The thiophene ring, known for its aromaticity and electron-rich nature, imparts unique chemical and biological properties to the molecule. The cyclobutane ring, on the other hand, adds conformational rigidity and stability, which can influence the compound's interactions with biological targets.

Synthesis Methods

The synthesis of N-(thiophen-3-yl)methylcyclobutanecarboxamide has been reported in several studies, each employing different strategies to achieve high yields and purity. One common approach involves the coupling of 3-(aminomethyl)thiophene with cyclobutanecarbonyl chloride in the presence of a base such as triethylamine. This method typically proceeds via an amide bond formation reaction, yielding the desired product in moderate to good yields. Another synthetic route involves the reaction of 3-(aminomethyl)thiophene with cyclobutanecarbonyl chloride in a solvent like dichloromethane or toluene.

Biological Activities

N-(thiophen-3-yl)methylcyclobutanecarboxamide has been extensively studied for its biological activities, particularly in the context of its potential as a therapeutic agent. One of the key areas of interest is its anti-inflammatory properties. Recent research has shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings suggest that N-(thiophen-3-yl)methylcyclobutanecarboxamide may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory effects, N-(thiophen-3-yl)methylcyclobutanecarboxamide has also been investigated for its anti-cancer properties. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK, which are often dysregulated in cancer cells.

Potential Applications

The diverse biological activities of N-(thiophen-3-yl)methylcyclobutanecarboxamide make it an attractive candidate for further development in pharmaceutical research. Its anti-inflammatory properties suggest potential applications in treating chronic inflammatory conditions, while its anti-cancer effects highlight its potential as a novel therapeutic agent for cancer treatment.

Beyond these primary applications, N-(thiophen-3-yl)methylcyclobutanecarboxamide may also have utility in other areas such as neurodegenerative diseases and cardiovascular disorders. For instance, preliminary studies have shown that this compound can protect neurons from oxidative stress-induced damage, suggesting its potential as a neuroprotective agent.

Current Research Trends

The ongoing research on N-(thiophen-3-yl)methylcyclobutanecarboxamide is focused on optimizing its pharmacological properties and exploring new therapeutic applications. One area of active investigation is the development of prodrugs or analogs that can enhance the bioavailability and efficacy of this compound. Additionally, efforts are being made to understand the detailed mechanisms by which N-(thiophen-3-yl)methylcyclobutanecarboxamide exerts its biological effects at the molecular level.

In conclusion, N-(thiophen-3-yl)methylcyclobutanecarboxamide (CAS No. 1209669-97-5) is a promising compound with a wide range of biological activities and potential therapeutic applications. Its unique structural features and diverse biological effects make it an exciting subject for further research and development in the fields of medicinal chemistry and pharmaceutical sciences.

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